(E)-N-(cyanomethyl)-3-(4-imidazol-1-ylphenyl)-N-methylprop-2-enamide
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Overview
Description
(E)-N-(cyanomethyl)-3-(4-imidazol-1-ylphenyl)-N-methylprop-2-enamide is a synthetic organic compound that features an imidazole ring, a cyanomethyl group, and a prop-2-enamide moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(cyanomethyl)-3-(4-imidazol-1-ylphenyl)-N-methylprop-2-enamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the cyanomethyl group: This step might involve the reaction of the imidazole derivative with a cyanomethylating agent such as cyanomethyl chloride.
Formation of the prop-2-enamide moiety: This could be done through a reaction involving acrylonitrile and subsequent functional group transformations.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-pressure conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(cyanomethyl)-3-(4-imidazol-1-ylphenyl)-N-methylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophilic or electrophilic substitution reactions could modify the imidazole ring or other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or in enzyme inhibition studies.
Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities.
Industry: Used in the synthesis of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action for (E)-N-(cyanomethyl)-3-(4-imidazol-1-ylphenyl)-N-methylprop-2-enamide would depend on its specific biological target. Generally, compounds with imidazole rings can interact with enzymes or receptors, inhibiting or modulating their activity. The cyanomethyl and prop-2-enamide groups might also contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(cyanomethyl)-3-(4-imidazol-1-ylphenyl)-N-methylprop-2-enamide: can be compared with other imidazole-containing compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement, which might confer unique biological activities or chemical reactivity compared to other imidazole derivatives.
Properties
IUPAC Name |
(E)-N-(cyanomethyl)-3-(4-imidazol-1-ylphenyl)-N-methylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-18(10-8-16)15(20)7-4-13-2-5-14(6-3-13)19-11-9-17-12-19/h2-7,9,11-12H,10H2,1H3/b7-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBIIZFZBMQYGT-QPJJXVBHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)C(=O)C=CC1=CC=C(C=C1)N2C=CN=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC#N)C(=O)/C=C/C1=CC=C(C=C1)N2C=CN=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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